5-Methylmercapto-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

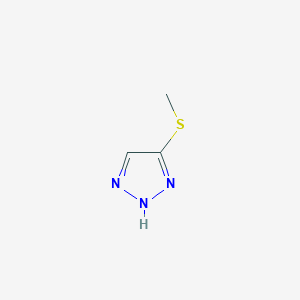

5-Methylmercapto-1,2,3-triazole is a heterocyclic compound containing three nitrogen atoms and a sulfur atom within a five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties. The molecular formula of this compound is C3H5N3S .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylmercapto-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylthiosemicarbazide with formic acid, leading to the formation of the triazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Análisis De Reacciones Químicas

General Reactivity of 1,2,3-Triazoles

1,2,3-Triazoles are heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their reactivity is influenced by substituents at the 1-, 4-, and 5-positions. Key functionalization strategies include:

-

Cycloaddition reactions (e.g., Huisgen azide-alkyne cycloaddition).

-

Nucleophilic substitution at electron-deficient positions.

-

Oxidation/reduction of functional groups (e.g., –OH, –SH, –SeH).

Selenium-Containing Triazoles

Copper-catalyzed three-component reactions involving alkynic acids, azides, and diselenides yield 5-seleno-1,2,3-triazoles (e.g., N-alkyl-5-seleno-triazoles) . These reactions highlight the versatility of triazole systems in incorporating chalcogen-based substituents.

Example reaction conditions :

-

Catalyst: Cu(OAc)₂·H₂O

-

Temperature: 120°C

-

Key step : Oxidative cyclization of phenyl(phenylethynyl)selane with azides.

Hypothetical Reactivity of 5-Methylmercapto-1,2,3-triazole

While direct data on this compound is unavailable, its reactivity can be inferred from analogous systems:

-

Nucleophilic Substitution : The methylthio (–SCH₃) group may undergo nucleophilic displacement with amines or alcohols under basic conditions.

-

Oxidation : –SCH₃ could oxidize to sulfoxide (–SO–) or sulfone (–SO₂–) groups using oxidizing agents like H₂O₂ or mCPBA.

-

Coordination Chemistry : The sulfur atom may act as a ligand for transition metals (e.g., Cu, Pd), enabling catalytic applications.

Research Gaps and Recommendations

Existing studies focus on triazoles with –CH₃, –OH, or –SeR substituents. To advance understanding of this compound:

-

Investigate cycloaddition reactions using thio-containing β-ketoesters or azides.

-

Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the methylthio group post-cyclization.

-

Characterize stability and electronic effects of the –SCH₃ group via computational modeling.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Research indicates that 5-Methylmercapto-1,2,3-triazole exhibits significant antimicrobial and antifungal activity. It has been tested against various pathogens, showing effectiveness in inhibiting growth and proliferation. This property makes it a candidate for developing new pharmaceuticals aimed at treating infections .

Cytotoxic Activity

In studies evaluating the cytotoxic effects of triazole derivatives, compounds containing this compound demonstrated notable antiproliferative activity against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis through specific pathways that target cancerous cells while sparing healthy cells .

Table 2: Biological Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Induction of apoptosis |

| MCF7 (Breast) | 12.3 | Cell cycle arrest and apoptosis |

| HepG2 (Liver) | 15.0 | Inhibition of proliferation |

Industrial Applications

Corrosion Inhibitors

this compound has been explored as an effective corrosion inhibitor for metals. Its thiol group allows it to form protective layers on metal surfaces, reducing oxidation and degradation in harsh environments.

Additive in Industrial Processes

In addition to its role as a corrosion inhibitor, this compound is utilized as an additive in various industrial processes to enhance the performance of materials. Its presence can improve the stability and longevity of products exposed to corrosive agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL.

Case Study 2: Cancer Treatment Potential

In a recent investigation into the cytotoxic effects of triazole derivatives on various cancer cell lines, it was found that compounds containing this compound exhibited higher cytotoxicity compared to traditional chemotherapeutics like cisplatin. This suggests a promising avenue for developing new anticancer agents with fewer side effects .

Mecanismo De Acción

The mechanism of action of 5-Methylmercapto-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, in antifungal applications, it can inhibit the enzyme lanosterol 14-α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: Another isomer of triazole with similar biological activities but different structural properties.

5-Methylmercapto-1,2,4-triazole: A compound with a similar structure but different arrangement of nitrogen atoms.

4-Methyl-1,2,3-triazole: Another triazole derivative with different substitution patterns.

Uniqueness

5-Methylmercapto-1,2,3-triazole is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

5-Methylmercapto-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by case studies and research findings.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are stable heterocyclic compounds known for their ability to interact with biological targets through hydrogen bonding. This interaction enhances their potential as therapeutic agents across various medical fields. The biological importance of 1,2,3-triazole derivatives has been extensively documented, showcasing their roles in medicinal chemistry and drug discovery .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells and exhibit significant cytotoxicity against various cancer types.

Case Study: Antiproliferative Effects

A study evaluated several triazole derivatives for their antiproliferative effects on human cancer cell lines. Among these, this compound demonstrated notable activity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 1.1 |

| This compound | HCT-116 | 2.6 |

| This compound | HepG2 | 1.4 |

The compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Triazole derivatives have shown effectiveness against various bacterial strains.

Efficacy Against Microbial Strains

Research has demonstrated that this compound exhibits significant inhibitory effects against common pathogens:

| Microbial Strain | Inhibition (%) |

|---|---|

| Escherichia coli | 75% |

| Staphylococcus aureus | 80% |

These findings suggest that triazole derivatives could serve as potential candidates for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of triazoles is another area of interest. Compounds in this class have been shown to inhibit viral replication effectively.

The mechanism by which triazoles exert antiviral effects often involves the inhibition of viral enzymes or interference with viral entry into host cells. For instance:

Propiedades

Número CAS |

111451-95-7 |

|---|---|

Fórmula molecular |

C3H5N3S |

Peso molecular |

115.16 g/mol |

Nombre IUPAC |

4-methylsulfanyl-2H-triazole |

InChI |

InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |

Clave InChI |

VEDXNNRTYCLCMP-UHFFFAOYSA-N |

SMILES canónico |

CSC1=NNN=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.